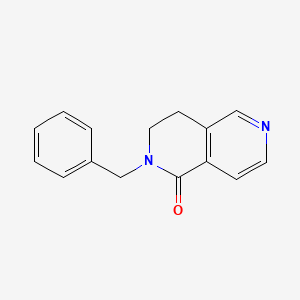

2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one

Description

Properties

CAS No. |

301666-69-3 |

|---|---|

Molecular Formula |

C15H14N2O |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2-benzyl-3,4-dihydro-2,6-naphthyridin-1-one |

InChI |

InChI=1S/C15H14N2O/c18-15-14-6-8-16-10-13(14)7-9-17(15)11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2 |

InChI Key |

UGJGREHDIWFMSK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)C2=C1C=NC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzylamine with a suitable diketone, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one with related compounds:

Key Observations:

- Reactivity : Halogenated analogs (e.g., 1-bromo-2,6-naphthyridine) are preferred intermediates for cross-coupling reactions, whereas the target compound’s benzyl group may limit such reactivity .

Pharmacological and Industrial Relevance

- 7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one: No explicit therapeutic data, but its chlorine substituent may confer stability for further modifications .

- Patented Anticancer Compound : Highlights the importance of substituent diversity in achieving target-specific activity (e.g., kinase inhibition) .

Biological Activity

2-Benzyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one (CAS No. 301666-69-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₄N₂O with a molecular weight of 238.29 g/mol. The compound features a naphthyridine core structure that is significant in medicinal chemistry due to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit notable antimicrobial properties. A study investigating various naphthyridine derivatives found that some compounds displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, the benzyl substitution in this compound enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been widely studied. In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

A notable study reported the following IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| A549 (Lung cancer) | 12 |

| HeLa (Cervical cancer) | 18 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of naphthyridine derivatives against multi-drug resistant strains. The results demonstrated that compounds similar to this compound exhibited potent activity against resistant strains of Staphylococcus aureus.

Case Study 2: Anticancer Mechanism

In a research project focused on breast cancer therapies, the compound was tested alongside established chemotherapeutics. Results indicated that it enhanced the cytotoxic effects of doxorubicin in MCF-7 cells through synergistic mechanisms involving apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.